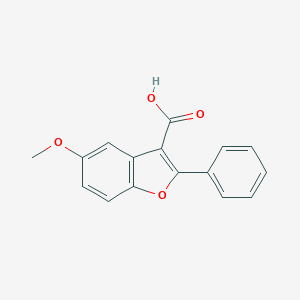

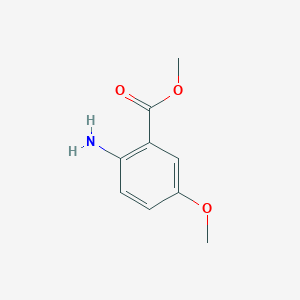

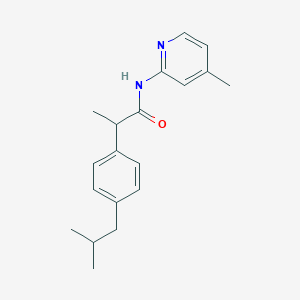

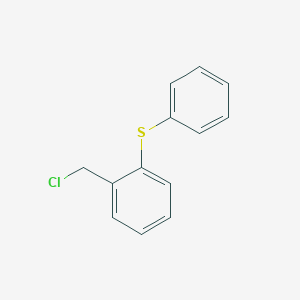

![molecular formula C17H14N4S B183325 3-Phenethyl-6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole CAS No. 93073-29-1](/img/structure/B183325.png)

3-Phenethyl-6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“3-Phenethyl-6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole” is a derivative of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine . These compounds are known for their wide range of bioactivities .

Synthesis Analysis

The synthesis of similar compounds involves the reaction of 4-amino-5-mercapto-3-[(3-aralkyl amido/imidoalkyl)phenyl]-1,2,4-triazoles with benzoin in polyphosphoric acid under reflux . Another method involves ring closure of compounds with POCl3 as the cyclization agent .Molecular Structure Analysis

The molecular structure of these compounds is characterized by IR, 1H-NMR, and MS . The structure–activity relationship of these compounds is of profound importance in drug design, discovery, and development .Chemical Reactions Analysis

These compounds have been evaluated for their second-order nonlinear optical (NLO) properties through density functional theory (DFT) by substitution of different donor functional groups . They have also been evaluated for their anticonvulsant activity against MES-induced seizures .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds are characterized by IR, 1H-NMR, and MS . They have excellent nonlinear optical (NLO) properties .Applications De Recherche Scientifique

Anticancer Activity

Field

Application

These compounds have shown potential as anticancer agents .

Methods

The exact methods of application or experimental procedures were not detailed in the sources.

Results

The outcomes of these studies were not specified in the sources.

Antimicrobial Activity

Field

Application

These compounds have been studied for their antimicrobial properties .

Results

Analgesic and Anti-inflammatory Activity

Field

Application

These compounds have been studied for their analgesic and anti-inflammatory properties .

Results

Antioxidant Activity

Field

Application

These compounds have been studied for their antioxidant properties .

Results

Antiviral Activity

Field

Application

These compounds have been studied for their antiviral properties .

Results

Enzyme Inhibition

Application

These compounds have been studied for their ability to inhibit various enzymes .

Results

Carbonic Anhydrase Inhibitors

Application

These compounds have been studied for their ability to inhibit carbonic anhydrase, an enzyme that plays a crucial role in regulating pH and fluid balance in the body .

Results

Cholinesterase Inhibitors

Field

Application

These compounds have been studied for their ability to inhibit cholinesterase, an enzyme that breaks down acetylcholine in the brain. Inhibiting this enzyme can help increase the levels of acetylcholine, which is beneficial in conditions like Alzheimer’s disease .

Results

Alkaline Phosphatase Inhibitors

Application

These compounds have been studied for their ability to inhibit alkaline phosphatase, an enzyme that plays a key role in many biological processes, including bone mineralization and the dephosphorylation of proteins and nucleotides .

Results

Anti-lipase Activity

Application

These compounds have been studied for their anti-lipase activity. Lipase is an enzyme that breaks down dietary fats into smaller molecules called fatty acids and glycerol .

Results

Aromatase Inhibitors

Field

Application

These compounds have been studied for their ability to inhibit aromatase, an enzyme that plays a key role in the biosynthesis of estrogens .

Results

Antitubercular Agents

Field

Application

These compounds have been studied for their antitubercular properties .

Results

Antifungal Activity

Application

These compounds have been studied for their antifungal properties .

Results

Antimycobacterial Activity

Application

These compounds have been studied for their antimycobacterial properties .

Results

Anti-leishmanial Activity

Field

Application

These compounds have been studied for their anti-leishmanial properties .

Results

Antipsychotic Activity

Field

Application

These compounds have been studied for their antipsychotic properties .

Results

Antidepressant Activity

Application

These compounds have been studied for their antidepressant properties .

Results

Anticonvulsant Activity

Application

These compounds have been studied for their anticonvulsant properties .

Orientations Futures

Propriétés

IUPAC Name |

6-phenyl-3-(2-phenylethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N4S/c1-3-7-13(8-4-1)11-12-15-18-19-17-21(15)20-16(22-17)14-9-5-2-6-10-14/h1-10H,11-12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFFYSZISVJLJSV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC2=NN=C3N2N=C(S3)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80918735 |

Source

|

| Record name | 6-Phenyl-3-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80918735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Phenethyl-6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole | |

CAS RN |

93073-29-1 |

Source

|

| Record name | 1,2,4-Triazolo(3,4-b)(1,3,4)thiadiazole, 6-phenyl-3-(2-phenylethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093073291 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Phenyl-3-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80918735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

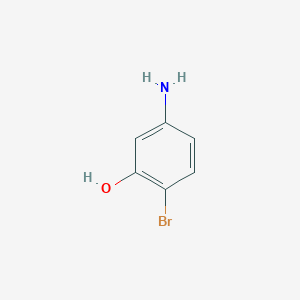

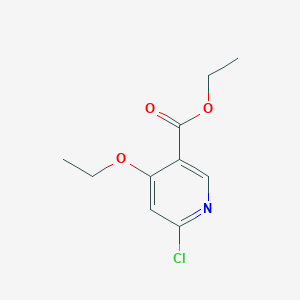

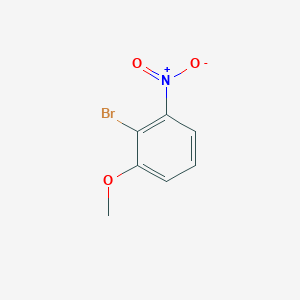

![4-({[5-(2-chlorophenyl)-2-furyl]methylene}amino)-5-phenyl-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B183256.png)